3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolo[3,4-c]pyrazol-6(1H)-one family, characterized by a fused bicyclic core structure combining pyrazole and pyrrole rings. Its molecular formula is C₃₀H₃₃N₃O₆, with a molecular weight of 543.6 g/mol. Key structural features include:
- A 2-hydroxy-4,6-dimethylphenyl group at position 3, contributing to hydrogen-bonding capacity and steric bulk.
- A 3-methoxy-4-(pentyloxy)phenyl group at position 4, introducing lipophilicity and structural complexity via alkoxy chains.
The compound’s synthesis likely involves multi-step heterocyclic condensation, as seen in analogous pyrrolo-pyrazole derivatives (e.g., via hydrazine-mediated cyclization or azide-alkyne click chemistry) . Its crystallographic characterization would employ tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
Molecular Formula |
C27H33N3O5 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-methoxy-4-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H33N3O5/c1-5-6-7-12-35-20-9-8-18(15-21(20)34-4)26-23-24(22-17(3)13-16(2)14-19(22)32)28-29-25(23)27(33)30(26)10-11-31/h8-9,13-15,26,31-32H,5-7,10-12H2,1-4H3,(H,28,29) |
InChI Key |
FCAVMPTVECRYGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=C(C=C(C=C4O)C)C)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H25N3O4 , with a molecular weight of approximately 407.5 g/mol . The structure features a pyrrolo[3,4-c]pyrazole core, characterized by multiple functional groups that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O4 |
| Molecular Weight | 407.5 g/mol |
| Structure | Pyrrolo[3,4-c]pyrazole |
Antioxidant Activity
Research indicates that compounds with similar structural frameworks exhibit significant antioxidant properties. For instance, derivatives of pyrrolo[3,4-c]pyrazoles have been shown to scavenge free radicals effectively. A study demonstrated that synthesized compounds displayed IC50 values in the micromolar range for DPPH radical scavenging activity, suggesting potent antioxidant capabilities .
Anti-inflammatory Activity
In vitro studies have highlighted the anti-inflammatory potential of related compounds. For example, certain derivatives were found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These findings suggest that the target compound could modulate inflammatory pathways effectively .
Anticancer Activity
Several studies have explored the anticancer properties of similar heterocyclic compounds. One notable study identified a derivative of this class as a potent inhibitor of cancer cell proliferation in multicellular spheroid models. The compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .
Case Study:
A recent investigation into the anticancer activity of related pyrazole derivatives found that they induced apoptosis in cancer cells through mitochondrial pathways. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies .
The biological activity of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is likely attributed to its ability to interact with key biological targets:
- Reactive Oxygen Species (ROS) Scavenging: The presence of hydroxyl groups enhances electron donation capacity, facilitating ROS neutralization.
- Cytokine Modulation: The compound may interfere with signaling pathways involved in inflammation and immune responses.
- Apoptosis Induction: It may activate intrinsic apoptotic pathways in cancer cells through mitochondrial depolarization.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the pyrrolo[3,4-c]pyrazol-6(1H)-one scaffold but differ in substituents, influencing physicochemical and bioactive properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Lipophilicity and Solubility :
- The pentyloxy chain in the target compound increases lipophilicity compared to methoxy or phenyl groups in analogs . This may enhance membrane permeability but reduce aqueous solubility.
- The 2-hydroxyethyl group introduces moderate hydrophilicity, balancing the molecule’s partition coefficient (logP ~3.2 estimated).
Hydrogen-Bonding and Stability: The 2-hydroxy-4,6-dimethylphenyl group facilitates intramolecular hydrogen bonding, stabilizing the enol tautomer (common in hydroxypyrazole systems) . This contrasts with fluorinated analogs, where electronegative substituents favor dipole interactions .
Pyridinyl-substituted derivatives (e.g., ) show kinase inhibition, but the target’s bulkier substituents may shift selectivity toward other enzymatic targets (e.g., α-glucosidase) .
Synthetic Complexity :
- The target compound’s pentyloxy and hydroxyethyl groups necessitate advanced protecting-group strategies, increasing synthetic steps compared to simpler analogs .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can structural purity be ensured?
The synthesis of pyrrolo-pyrazole derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group modifications. For example, cyclization of hydrazine derivatives with carbonyl compounds under acidic or basic conditions is a common approach . To ensure structural purity:
- Use NMR (¹H/¹³C) to confirm regiochemistry and substituent positions, particularly for distinguishing between diastereomers or tautomers .
- Employ high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .
- Optimize recrystallization solvents (e.g., DMF/EtOH mixtures) to improve crystalline purity .
Q. How can researchers assess the compound’s preliminary bioactivity (e.g., antifungal or anticancer potential)?
- Conduct in vitro assays using standardized protocols:
- Antifungal activity : Follow CLSI guidelines with microdilution methods against Candida or Aspergillus strains, reporting MIC (minimum inhibitory concentration) values .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) to determine IC₅₀ values .
Q. What analytical techniques are critical for characterizing its stability under varying pH/temperature conditions?
- Perform accelerated stability studies :
- Use HPLC-UV to monitor degradation products at 25°C/60% RH and 40°C/75% RH over 4 weeks .
- Analyze pH-dependent stability (pH 1–13) via spectrophotometric absorbance shifts .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar derivatives be resolved?
- Comparative SAR (structure-activity relationship) studies : Systematically modify substituents (e.g., hydroxyethyl vs. pentyloxy groups) and correlate changes with bioactivity .
- Use molecular docking to predict binding affinities to target enzymes (e.g., CYP450 or fungal lanosterol demethylase) and validate with enzymatic inhibition assays .
- Address discrepancies by standardizing assay conditions (e.g., cell passage number, serum concentration) and applying statistical tools like ANOVA with post-hoc tests .
Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Continuous flow chemistry : Reduces side reactions (e.g., oxidation of hydroxy groups) by controlling residence time and temperature .
- Use DoE (Design of Experiments) to optimize parameters (e.g., solvent polarity, catalyst loading). For example, a 3² factorial design can test ethanol/water ratios (70:30 to 90:10) and reaction times (12–24 hrs) .
- Monitor intermediates via in-line FTIR to detect undesired intermediates early .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
- DFT (Density Functional Theory) calculations : Analyze HOMO/LUMO distributions to predict nucleophilic/electrophilic sites. For example, the hydroxyethyl group’s electron-donating effects may enhance binding to hydrophobic enzyme pockets .
- Molecular dynamics simulations : Simulate binding stability (e.g., 100 ns trajectories) with fungal cytochrome P450 to assess hydrogen bonding and π-π stacking interactions .
- Validate with SPR (surface plasmon resonance) to measure real-time binding kinetics (ka/kd) .
Q. What environmental fate studies are recommended to evaluate ecotoxicological risks?
- Follow OECD guidelines for:
- Hydrolysis : Test at pH 4, 7, and 9 (50°C, 5 days) with LC-MS/MS quantification .
- Soil adsorption : Use batch equilibrium methods (e.g., OECD 106) with loamy sand and calculate Kd values .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
